5-Methyl-3-(thiazol-2-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine
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Overview
Description
5-Methyl-3-(thiazol-2-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine is a heterocyclic compound that features a thiazole ring fused with an imidazo[4,5-b]pyridine core. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-(thiazol-2-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under basic conditions.
Construction of the Imidazo[4,5-b]pyridine Core: This can be achieved by cyclization reactions involving appropriate precursors such as 2-aminopyridine derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents .
Chemical Reactions Analysis
Types of Reactions
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and imidazo[4,5-b]pyridine rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride.
Catalysts: Palladium catalysts for cross-coupling reactions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .
Scientific Research Applications
5-Methyl-3-(thiazol-2-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Materials Science: The compound’s unique structural properties make it a candidate for use in organic electronics and photonics.
Industry: It is explored for its potential use in the development of new agrochemicals and biocides.
Mechanism of Action
The mechanism of action of 5-Methyl-3-(thiazol-2-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access . It can also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug featuring a thiazole ring.
Uniqueness
5-Methyl-3-(thiazol-2-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This uniqueness allows it to interact with biological targets in ways that similar compounds may not, potentially leading to novel therapeutic applications .
Biological Activity
5-Methyl-3-(thiazol-2-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Synthesis
The compound belongs to the imidazo[4,5-b]pyridine family, characterized by its fused bicyclic structure that often imparts significant biological properties. The presence of thiazole and methyl groups enhances its pharmacological profile. The synthesis typically involves multi-step reactions that include cyclization and substitution processes, yielding derivatives that can be screened for biological activity .
Antimicrobial Activity
Research has demonstrated that derivatives of imidazo[4,5-b]pyridine exhibit promising antimicrobial properties. A study assessed various synthesized compounds for their antibacterial and antifungal activities using the microbroth dilution method. Results indicated that certain derivatives displayed significant inhibition against strains such as Staphylococcus aureus and Candida albicans, suggesting potential therapeutic applications in treating infections .
Compound | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) |
---|---|---|
This compound | 8 | 16 |
Control (Ciprofloxacin) | 0.5 | 1 |
Anticancer Properties
The compound has also been evaluated for its anticancer activity. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines, including colon cancer cells (HT-29). The mechanism appears to involve the arrest of the cell cycle at the G2/M phase, similar to known tubulin inhibitors like combretastatin A-4 .
Case Study: Cytotoxicity Evaluation
In a study conducted by the National Cancer Institute (NCI), the cytotoxic effects of this compound were tested against a panel of cancer cell lines. The results indicated an IC50 value of approximately 10 µM for HT-29 cells, suggesting moderate potency compared to standard chemotherapeutics.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HT-29 | 10 | Cell cycle arrest at G2/M phase |
MCF-7 | 15 | Induction of apoptosis |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications on the thiazole moiety and the imidazo[4,5-b]pyridine core significantly influence biological activity. Electron-withdrawing groups on the thiazole ring enhance potency against both microbial and cancer cell lines .
Properties
Molecular Formula |
C11H11N5S |
---|---|
Molecular Weight |
245.31 g/mol |
IUPAC Name |
5-methyl-3-(1,3-thiazol-2-ylmethyl)imidazo[4,5-b]pyridin-2-amine |
InChI |
InChI=1S/C11H11N5S/c1-7-2-3-8-10(14-7)16(11(12)15-8)6-9-13-4-5-17-9/h2-5H,6H2,1H3,(H2,12,15) |
InChI Key |
MKINUQKQVBQRKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)N=C(N2CC3=NC=CS3)N |
Origin of Product |
United States |
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